molecular formula C10H22O7 B087275 Dipentaerythritol CAS No. 126-58-9

Dipentaerythritol

Cat. No.: B087275
CAS No.: 126-58-9
M. Wt: 254.28 g/mol
InChI Key: TXBCBTDQIULDIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Dipentaerythritol (DPE) is primarily used as a raw material in the production of various industrial products. It’s used in the synthesis of polyesters, polyethers, polyurethanes, alkyd resins, and a wide range of specialty chemicals such as lubricants, coatings, adhesives, and plasticizers .

Mode of Action

The mode of action of DPE is primarily chemical rather than biological. It’s synthesized from pentaerythritol (PE) in sulfolane, catalyzed by a small amount of sulfuric acid . The reaction parameters are optimized to achieve a high yield of DPE .

Biochemical Pathways

DPE is a product of the base-catalyzed Tollens condensation of acetaldehyde with formaldehyde . This process involves multiple chemical reactions, including condensation and dehydration . The exact biochemical pathways involved in these reactions are complex and depend on various factors, including the reaction conditions and the presence of catalysts .

Result of Action

The primary result of the action of DPE is the production of various industrial products. For example, it’s used in the synthesis of polyesters, polyethers, polyurethanes, alkyd resins, and a wide range of specialty chemicals . These products have various applications in industries such as plastics, paints, cosmetics, and many others .

Action Environment

The action of DPE is influenced by various environmental factors. For example, the synthesis of DPE from PE requires specific reaction conditions, including a specific temperature and the presence of a catalyst . Additionally, the stability and efficacy of the products made from DPE can be influenced by factors such as temperature, pH, and the presence of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dipentaerythritol can be synthesized from pentaerythritol under acidic conditions. The process involves the selective dimerization of pentaerythritol in the presence of a low amount of sulfuric acid as a catalyst. The reaction is carried out in a suspension of pentaerythritol in sulfolane at 175°C for 60 minutes . The optimized conditions yield this compound with 16% yield and 72% GPC purity .

Industrial Production Methods: In industrial settings, this compound is often produced as a by-product during the manufacture of pentaerythritol. The process involves reacting formaldehyde and acetaldehyde in the presence of a base such as sodium hydroxide or calcium hydroxide . The resulting mixture undergoes fractional crystallization to separate this compound from pentaerythritol due to their differences in solubility .

Chemical Reactions Analysis

Types of Reactions: Dipentaerythritol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, such as this compound pentaacrylate and this compound hexanitrate .

Scientific Research Applications

Dipentaerythritol has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its higher functionality compared to pentaerythritol, with six primary hydroxyl groups. This makes it more suitable for applications requiring high functionality, such as the production of high-performance polyesters and polyurethanes .

Properties

IUPAC Name

2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O7/c11-1-9(2-12,3-13)7-17-8-10(4-14,5-15)6-16/h11-16H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBCBTDQIULDIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)(CO)COCC(CO)(CO)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3027039
Record name Dipentaerythritol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3027039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid; Pellets or Large Crystals, Off-white or white solid; [HSDB] White powder; [MSDSonline]
Record name 1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-(hydroxymethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dipentaerythritol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4991
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Solubility at 25 °C in: methanol 0.25 g/100 g; ethanol 0.07 g/100 g; acetone < 0.1 g 100 g; benzene < 0.1 g/100 g., Solubility in water 0.30 g/100 g
Record name DIPENTAERYTHRITOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5610
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.33 @ 25 °C/4 °C
Record name DIPENTAERYTHRITOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5610
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

OFF-WHITE, FREEFLOWING POWDER, White crystalline compound

CAS No.

126-58-9
Record name Dipentaerythritol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dipentaerythritol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIPENTAERYTHRITOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65881
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-(hydroxymethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dipentaerythritol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3027039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2',2'-tetrakis(hydroxymethyl)-3,3'-oxydipropan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.359
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIPENTAERYTHRITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6699UJQ478
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DIPENTAERYTHRITOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5610
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

212-220 °C
Record name DIPENTAERYTHRITOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5610
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

A four-neck flask equipped with a stirrer, a temperature gauge, a nitrogen gas blowing tube and a water separator was charged with 89.8 g (1.0 mol) of dipentaerythritol (trade name: DiPentarit, manufactured by Koei Kagaku Co., Ltd), 86.2 g (2.0 mol) of benzoic acid (trade name: PuroxB, manufactured by DSM Company) and 424.0 g (4.0 mol) of hydroxystearic acid (trade name: Hydroxystearic acid, manufactured by Kawaken Fine Chemicals Co., Ltd) and the mixture was reacted using 0.6 g of tin chloride as a catalyst at 180° C. to 200° C. under a nitrogen stream for about 15 hours. After the reaction was finished, the reaction mixture was purified by a usual method, to obtain 391.6 g of the target ester compound of dipentaerythritol, and benzoic acid and 12-hydroxystearic acid, the ester compound having a saponification value of 211.
Name
tin chloride
Quantity
0.6 g
Type
catalyst
Reaction Step One
Quantity
89.8 g
Type
reactant
Reaction Step Two
Quantity
86.2 g
Type
reactant
Reaction Step Two
Quantity
424 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

The compound (A) can also be prepared by polymerization of the reaction product of the compound [5] with an α,β-unsaturated hydroxyl compound, such as 2-hydroxyethyl acrylate, 2-hydroxyethyl methacrylate, 2-hydroxypropyl acrylate, 2-hydroxypropyl methacrylate, 3-hydroxypropyl acrylate, 3-hydroxypropyl methacrylate, 2-hydroxybutyl acrylate, 2-hydroxybutyl methacrylate, 3-hydroxybutyl acrylate, 3-hydroxybutyl methacrylate, 4-hydroxybutyl acrylate, 4-hydroxybutyl methacrylate, dipentaerythritol hexa(meth)acrylate, hexa(meth)acrylate of a compound formed by addition of dipentaerythritol with ε-caprolactone and the like, or with a corresponding α,β-unsaturated thiol compound. The compound (A) can also be prepared by copolymerization of the reaction product with an α,β-unsaturated compound having no functional groups. Examples of the α,β-unsaturated compound having no functional groups are: methyl (meth)acrylate, ethyl (meth)acrylate, n-propyl (meth)acrylate, isopropyl (meth)acrylate, n-butyl (meth)acrylate, isobutyl (meth)acrylate, sec-butyl (meth)acrylate, t-butyl (meth)acrylate, cyclohexyl (meth)acrylate, 2-ethylhexyl (meth)acrylate, lauryl (meth)acrylate, stearyl (meth)acrylate, styrene, α-methylstyrene, p-vinyltoluene, acrylonitrile and the like.
[Compound]
Name
compound ( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound [ 5 ]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hydroxyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-hydroxybutyl acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
dipentaerythritol hexa(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexa(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Examples of the compounds which have at least one addition polymerizable ethylenically unsaturated group and have a boiling point of 100° C. or higher under the atmospheric pressure include monofunctional acrylates or methacrylates such as polyethylene glycol mono(meth)acrylate, polypropylene glycol mono(meth)acrylate, and phenoxyethyl(meth)acrylate; and polyfunctional acrylates or methacrylates such as polyethylene glycol di(meth)acrylate, trimethylolethane tri(meth)acrylate, neopentyl glycol di(meth)acrylate, pentaerythritol tri(meth)acrylate, pentaerythritol tetra(meth)acrylate, dipentaerythritol hexa(meth)acrylate, hexanediol(meth)acrylate, trimethylolpropane tri(acryloyloxy propyl)ether, tri(acryloyloxy ethyl)isocyanurate, compounds obtained by (meth)acrylation after adding ethylene oxide or propylene oxide to a polyfunctional alcohol such as glycerin or trimethylolethane, compounds obtained by poly(meth)acrylation of pentaerythritol or dipentaerythritol, urethane acrylates described in Japanese Patent Application Publication (JP-B) Nos. 48-41708 and 50-6034, and JP-A No. 51-37193, polyester acrylates described in JP-A No. 48-64183, and JP-B Nos. 49-43191 and 52-30490, and epoxy acrylates which are reaction products of an epoxy resin and (meth)acrylic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

In a four-neck glass flask of 3 L in volume to which a reflux cooler, a water separator, an air introducing tube, a thermometer and a stirrer were attached, 203 g of methyl acrylate, 100 g of dipentaerythritol (purity: 95% or higher, made by Tokyo Chemical Industry Co., Ltd.), 6.3 g of 3-hydroxy-4-methyl-benzenesulfonic acid, 12.6 g of p-toluenesulfonic acid, 0.16 g of copper sulfate, and further 140 g of toluene as a solvent were charged. The mixture was stirred while nitrogen gas was blown in the flask, and heated at 100° C. for 2 hours. Thereafter, while the system interior was gradually depressurized and methanol produced by the transesterification and toluene as a solvent were distilled out, the reaction was performed finally at 200 mmHg for 6 hours. After the finish of the reaction, cleaning with an alkali aqueous solution and a neutralization operation were repeated to obtain an acrylate of dipentaerythritol as a reaction product.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
203 g
Type
solvent
Reaction Step Three
Quantity
6.3 g
Type
solvent
Reaction Step Three
Quantity
12.6 g
Type
solvent
Reaction Step Three
Quantity
0.16 g
Type
solvent
Reaction Step Three
Quantity
140 g
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

8.78 grams 2,7,7,9,15-pentamethyl-4, 13-dioxo-3, 14-dioxa 5,12-diaza-hexadecane-1, 16diyldimetylate (UDMA); 3.33 grams 7, 7, 9 63, 63, 65-hexamethyl-4, 13, 60, 69-tetra-xo-3, 14, 19, 24, 29, 34, 39, 44, 49, 54, 59, 70-dodecanoxa-5, 12, 61, 68-tetra-aza-doheptacontane-1, 72-diyl-dimethacrylate resin; 5.04 grams a mixture of 1,1′, 2,2′ and 1,2′-bis-methacryloyloxy-ethyl-4,4′-oxydiphthalate (OEMA); 0.20 grams camphorquinone (CQ); 0.60 grams ethyl-4,N,N-dimethylaminobenzoate (EDAB); 0.10 grams butylated hydroxytoluene (BHT); 14.83 grams ethanol and 59.14 grams acetone are mixed at 23° C. for 30 minutes to form a Self-Priming Metal Adhesive.
[Compound]
Name
2,7,7,9,15-pentamethyl-4, 13-dioxo-3, 14-dioxa 5,12-diaza-hexadecane-1
Quantity
8.78 g
Type
reactant
Reaction Step One
Quantity
14.83 g
Type
reactant
Reaction Step Two
Quantity
59.14 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
7
Quantity
3.33 g
Type
reactant
Reaction Step Four
[Compound]
Name
70-dodecanoxa-5, 12, 61, 68-tetra-aza-doheptacontane-1, 72-diyl-dimethacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
mixture
Quantity
5.04 g
Type
reactant
Reaction Step Six
Name
1,2′-bis-methacryloyloxy-ethyl-4,4′-oxydiphthalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0.2 g
Type
reactant
Reaction Step Eight
[Compound]
Name
ethyl-4,N,N-dimethylaminobenzoate
Quantity
0.6 g
Type
reactant
Reaction Step Nine
[Compound]
Name
butylated hydroxytoluene
Quantity
0.1 g
Type
reactant
Reaction Step Ten

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dipentaerythritol
Reactant of Route 2
Reactant of Route 2
Dipentaerythritol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Dipentaerythritol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Dipentaerythritol
Reactant of Route 5
Reactant of Route 5
Dipentaerythritol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Dipentaerythritol
Customer
Q & A

Q1: What is the molecular formula and weight of dipentaerythritol?

A1: this compound has the molecular formula C10H22O8 and a molecular weight of 254.28 g/mol.

Q2: How is this compound synthesized?

A2: this compound is primarily synthesized via a base-catalyzed Tollens condensation reaction of formaldehyde and acetaldehyde. [, , , ] This reaction often yields a mixture of pentaerythritol, this compound, and tripentaerythritol, requiring further separation and purification steps. [, , ]

Q3: What is the role of pentaerythritol in this compound synthesis?

A3: Research suggests that monopentaerythritol (C(CH2OH)4) acts as an intermediate in the reaction pathway leading to this compound formation. [, ] The yield of this compound is influenced by the concentration of monopentaerythritol present in the reaction mixture. []

Q4: Are there alternative synthetic routes to this compound?

A4: Yes, researchers have explored alternative methods, like the homodimerization of allylic derivatives of 1,4-anhydro-D-sorbitol through metathesis reactions, to synthesize this compound analogues. []

Q5: How can the purity of this compound be analyzed?

A5: High-performance liquid chromatography (HPLC) is a common analytical technique used to determine the purity of this compound. [] This method allows for the separation and quantification of pentaerythritol and this compound in a mixture. []

Q6: What are some notable physical properties of this compound?

A6: this compound typically exists as a white, crystalline solid at room temperature. [] It exhibits relatively low water solubility, which can influence its applications and formulation strategies. []

Q7: How does the crystallization of this compound compare to pentaerythritol?

A7: Studies on crystallization kinetics show that this compound crystals tend to be smaller and denser compared to pentaerythritol crystals. [] This difference in crystallization behavior is attributed to variations in crystal growth rate and nucleation rate. [, ]

Q8: How can the morphology of this compound crystals be modified?

A8: The morphology of this compound crystals can be influenced by the presence of additives during crystallization. [] For instance, this compound itself can act as an additive to modify the crystal habit of pentaerythritol, leading to changes in bulk density and aspect ratio. []

Q9: What are some common applications of this compound?

A9: this compound serves as a key building block for a diverse range of products, including:

  • Flame retardants: this compound is frequently incorporated into flame-retardant formulations, often in conjunction with ammonium polyphosphate (APP) and melamine. [, , , ] The synergistic action of these components enhances the flame retardancy of polymers like polypropylene and polyoxymethylene. [, , , ]
  • Lubricating oil esters: this compound reacts with various fatty acids to produce esters with excellent lubricating properties, making them suitable for use in high-performance applications like refrigeration systems. [, , , , , ]
  • Alkyd resins: this compound and its derivatives can be employed in the synthesis of alkyd resins, which are widely used in coatings and paints. []
  • Acrylate monomers: this compound serves as a precursor for the synthesis of acrylate monomers, such as this compound hexaacrylate, which find applications in coatings, adhesives, and other polymer materials. [, , , , , ]

Q10: How does the structure of this compound contribute to its flame-retardant properties?

A10: The presence of multiple hydroxyl groups in this compound allows it to act as a char-forming agent in intumescent flame-retardant systems. [, ] When exposed to heat, this compound decomposes and forms a protective char layer on the surface of the polymer, inhibiting combustion and reducing flammability. [, ]

Q11: What are the advantages of using this compound esters as lubricants?

A11: this compound esters exhibit several favorable properties as lubricants, including high thermal and oxidative stability, low volatility, good viscosity-temperature characteristics, and compatibility with various refrigerants. [, , , ] These properties make them suitable for demanding applications where conventional lubricants may degrade or fail.

Q12: How does the degree of esterification of this compound affect its properties?

A12: The degree of esterification, which refers to the number of hydroxyl groups replaced by ester groups, can significantly impact the properties of this compound esters. For instance, higher degrees of esterification generally lead to improved hydrolytic stability and lower viscosity. [, ]

Q13: What are some challenges associated with using this compound-based materials?

A13:

  • Volume shrinkage: this compound-based acrylate monomers, like this compound hexaacrylate, can exhibit significant volume shrinkage during polymerization, which can lead to stress build-up and reduced performance in coatings and other applications. []
  • Water sensitivity: Some this compound-based materials, particularly flame retardants, may be susceptible to hydrolysis in the presence of moisture, potentially compromising their effectiveness over time. []
  • Cost: Compared to some alternative materials, this compound and its derivatives can be relatively expensive, potentially impacting their economic viability in certain applications. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.